Cas no 62927-22-4 (1-Hexanamine, N,2-diethyl-)
1-Hexanamine, N,2-diethyl- structure
Product Name:1-Hexanamine, N,2-diethyl-
CAS No:62927-22-4
MF:C10H23N
MW:157.296323060989
CID:428691
PubChem ID:14272988
Update Time:2025-04-19
1-Hexanamine, N,2-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexanamine, N,2-diethyl-
- N,2-diethylhexan-1-amine
- DTXSID90558303
- AKOS009058208
- 62927-22-4
- SCHEMBL7104428
-
- Inchi: 1S/C10H23N/c1-4-7-8-10(5-2)9-11-6-3/h10-11H,4-9H2,1-3H3
- InChI Key: IQGLRXQADKZNIS-UHFFFAOYSA-N
- SMILES: N(CC)CC(CC)CCCC
Computed Properties
- Exact Mass: 157.18319
- Monoisotopic Mass: 157.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 71.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
1-Hexanamine, N,2-diethyl- Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
62927-22-4 (1-Hexanamine, N,2-diethyl-) Related Products
- 106-20-7(Bis(2-ethylhexyl)amine)
- 7144-05-0(4-(Aminomethyl)piperidine)
- 283-24-9(3-Azabicyclo[3.2.2]nonane)
- 35307-80-3(3-Piperidinepropanamine)
- 13603-14-0(3-Propylpiperidine)
- 13603-10-6(3-Ethylpiperidine)
- 35794-11-7(3,5-Dimethylpiperidine)
- 14446-75-4(cis-3,5-Dimethylpiperidine)
- 126579-26-8(methyl[(piperidin-4-yl)methyl]amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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